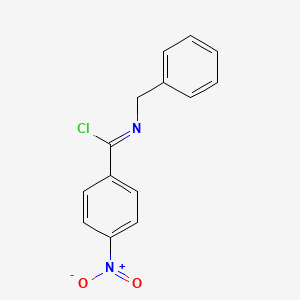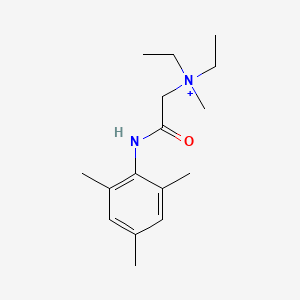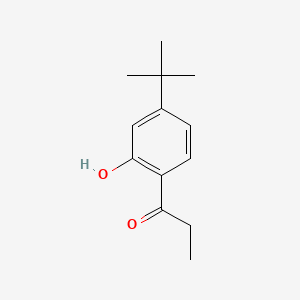![molecular formula C16H14N4 B14153202 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline typically involves the condensation of 2-benzylhydrazine with a quinoxaline derivative. One common method is the reaction of 2-benzylhydrazine with 6-formylquinoxaline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .
Applications De Recherche Scientifique
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it effective against cancer cells. The pathways involved include the inhibition of topoisomerase and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry. Additionally, its synthetic accessibility and potential for industrial applications further highlight its importance .
Propriétés
Formule moléculaire |
C16H14N4 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
1-phenyl-N-[(E)-quinoxalin-6-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C16H14N4/c1-2-4-13(5-3-1)11-19-20-12-14-6-7-15-16(10-14)18-9-8-17-15/h1-10,12,19H,11H2/b20-12+ |
Clé InChI |
SQIHEWAJXAHZLZ-UDWIEESQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN/N=C/C2=CC3=NC=CN=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNN=CC2=CC3=NC=CN=C3C=C2 |
Solubilité |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)





![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)




![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
